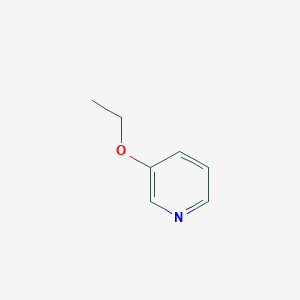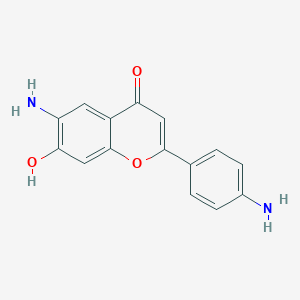
4',6-Diamino-7-hydroxyflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diamino-7-hydroxyflavone, also known as FAM (Fluorescein Arsenical Hairpin binder), is a fluorescent small molecule that binds to RNA hairpins. It has gained popularity as a tool for studying RNA structure and dynamics due to its ability to selectively bind to RNA hairpins with high affinity and specificity.
Mécanisme D'action
The mechanism of action of 4',6-Diamino-7-hydroxyflavone involves the binding of the molecule to RNA hairpins. 4',6-Diamino-7-hydroxyflavone binds to the stem of RNA hairpins, causing a conformational change that results in an increase in fluorescence intensity. The binding of 4',6-Diamino-7-hydroxyflavone to RNA hairpins is reversible, allowing for the study of RNA dynamics and folding.
Effets Biochimiques Et Physiologiques
4',6-Diamino-7-hydroxyflavone is a relatively small molecule and is not known to have any significant biochemical or physiological effects. It is non-toxic and has been used in a variety of cell types and organisms without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4',6-Diamino-7-hydroxyflavone in lab experiments include its high affinity and specificity for RNA hairpins, its reversible binding, and its ability to selectively label RNA in cells and tissues. However, 4',6-Diamino-7-hydroxyflavone has some limitations, including its relatively low quantum yield and the potential for photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of 4',6-Diamino-7-hydroxyflavone in scientific research. One area of interest is the development of new biosensors based on 4',6-Diamino-7-hydroxyflavone for the detection of RNA in cells and tissues. Another area of interest is the use of 4',6-Diamino-7-hydroxyflavone in the study of RNA-protein interactions and RNA localization. Finally, the development of new derivatives of 4',6-Diamino-7-hydroxyflavone with improved quantum yields and photostability could further enhance its usefulness as a tool for studying RNA structure and dynamics.
Conclusion:
In conclusion, 4',6-Diamino-7-hydroxyflavone is a valuable tool for studying RNA structure and dynamics. Its high affinity and specificity for RNA hairpins, reversible binding, and ability to selectively label RNA in cells and tissues make it a powerful tool for scientific research. While 4',6-Diamino-7-hydroxyflavone has some limitations, its potential applications in the development of biosensors and the study of RNA-protein interactions and localization make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 4',6-Diamino-7-hydroxyflavone involves several steps, starting from commercially available 2-hydroxybenzaldehyde. The first step is the formation of a diol intermediate, which is then converted to the corresponding aldehyde. The aldehyde is then reacted with 4,6-diaminoresorcinol to form the final product, 4',6-Diamino-7-hydroxyflavone. The synthesis of 4',6-Diamino-7-hydroxyflavone is relatively straightforward and has been described in detail in the literature.
Applications De Recherche Scientifique
4',6-Diamino-7-hydroxyflavone has been used extensively in the study of RNA structure and dynamics. It has been shown to bind selectively to RNA hairpins with high affinity and specificity, making it a valuable tool for studying RNA folding and unfolding. 4',6-Diamino-7-hydroxyflavone has also been used to study RNA-protein interactions, RNA localization, and RNA degradation. In addition, 4',6-Diamino-7-hydroxyflavone has been used in the development of biosensors for the detection of RNA in cells and tissues.
Propriétés
Numéro CAS |
199460-11-2 |
|---|---|
Nom du produit |
4',6-Diamino-7-hydroxyflavone |
Formule moléculaire |
C15H12N2O3 |
Poids moléculaire |
268.27 g/mol |
Nom IUPAC |
6-amino-2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H12N2O3/c16-9-3-1-8(2-4-9)14-6-12(18)10-5-11(17)13(19)7-15(10)20-14/h1-7,19H,16-17H2 |
Clé InChI |
JKXGGRIZDZVVAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)N)N |
Synonymes |
4H-1-Benzopyran-4-one,6-amino-2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



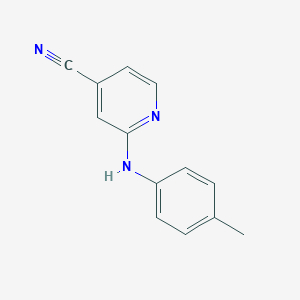

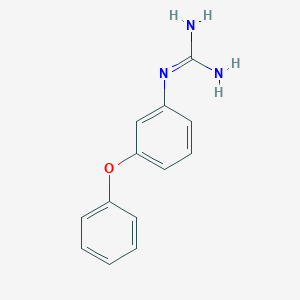
![1-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-[2-(2,5-DIMETHYL-THIOPHEN-3-YL)-2-OXO-ETHYLSULFANYL]-ETHANONE](/img/structure/B173588.png)
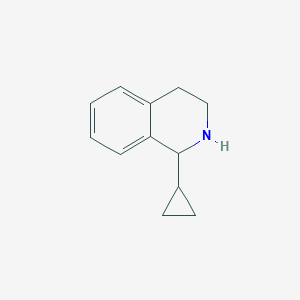
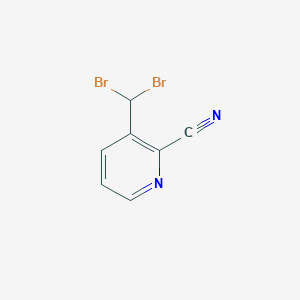
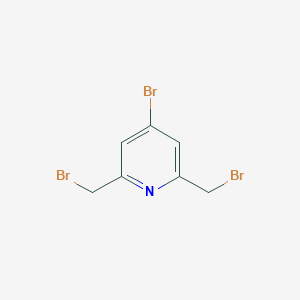
![1-Bromo-4-[(4-bromophenyl)-chloromethyl]benzene](/img/structure/B173610.png)
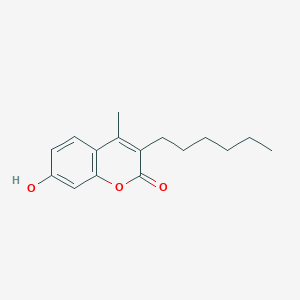
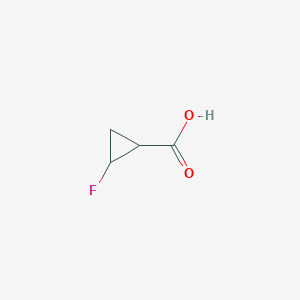
![3-Methyl-1h-thieno[3,2-c]pyrazole](/img/structure/B173614.png)
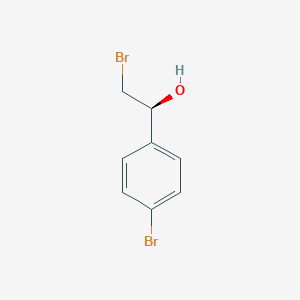
![2,4-Di-tert-butyl-6-({4-[(3,5-di-tert-butyl-2-hydroxyphenyl)methyl]piperazin-1-yl}methyl)phenol](/img/structure/B173619.png)
